Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its bicyclic framework, which includes a nitrogen atom and a hydroxyl group, making it an interesting subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. Another method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions or palladium-catalyzed processes, optimized for high yield and purity. These methods are scalable and can be adapted to produce significant quantities of the compound for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The bicyclic structure allows for selective functionalization, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperoxybenzoic acid (MCPBA) can be used to oxidize the compound, forming epoxides.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) can reduce double bonds within the bicyclic framework.
Major Products
The major products formed from these reactions include epoxides, reduced bicyclic compounds, and various substituted derivatives. These products can be further utilized in the synthesis of complex molecules and materials.
Scientific Research Applications
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind selectively to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of protein phosphatases and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride: A closely related compound with similar structural features and applications.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with significant potential in drug discovery and organic synthesis.
Oxygenated 2-azabicyclo[2.2.1]heptanes: Compounds synthesized via palladium-catalyzed reactions, offering a diverse range of functionalized derivatives.
Uniqueness
Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate stands out due to its unique combination of a hydroxyl group and a nitrogen atom within the bicyclic framework. This structural feature enhances its reactivity and potential for selective functionalization, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8-3-2-5(9-8)6(10)4-8/h5-6,9-10H,2-4H2,1H3 |
InChI Key |
HRGRALXEGVXBPM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O |
Origin of Product |
United States |
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